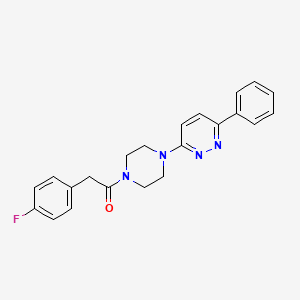

2-(4-Fluorophenyl)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone

Description

This compound is a piperazine-ethanone derivative featuring a 4-fluorophenyl group and a 6-phenylpyridazin-3-yl moiety. Structurally, the ethanone bridge links the fluorophenyl group to a piperazine ring, which is further substituted with a pyridazine aromatic system. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to interact with CNS targets, such as dopamine and serotonin receptors, or enzymes like acetylcholinesterase (AChE) .

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O/c23-19-8-6-17(7-9-19)16-22(28)27-14-12-26(13-15-27)21-11-10-20(24-25-21)18-4-2-1-3-5-18/h1-11H,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRNNKIAOKSVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and its structure features a piperazine ring , a pyridazine moiety , and a fluorophenyl group . The presence of these functional groups suggests potential interactions with various biological targets.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects. For instance, studies on related piperazine derivatives have shown their efficacy in modulating serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Kynurenine Pathway Modulation

Recent findings suggest that pyridazine derivatives can influence the kynurenine pathway, which is implicated in several neurodegenerative diseases. Specifically, compounds that inhibit kynurenine monooxygenase (KMO) have been identified as promising candidates for treating Huntington's disease by restoring balance to neuroprotective and neurotoxic metabolites .

The proposed mechanism of action for this compound involves:

- Serotonin Receptor Modulation : Similar compounds have been shown to act on serotonin receptors, enhancing neurotransmission.

- KMO Inhibition : By inhibiting KMO, the compound may increase levels of kynurenic acid, a neuroprotective metabolite, while decreasing levels of 3-hydroxykynurenine, which is neurotoxic .

Study on Neuroprotective Effects

A study involving a related pyridazine compound demonstrated significant neuroprotective effects in an R6/2 mouse model of Huntington's disease. The compound increased levels of kynurenic acid and improved cognitive function while suppressing neurotoxic metabolites . This suggests a potential application for this compound in treating neurodegenerative conditions.

Comparison of Related Compounds

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-Fluorophenyl)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone exhibit promising anticancer properties. The compound's structure allows for interaction with biological targets involved in cancer cell proliferation.

Case Study: Cytotoxicity Assays

In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these assays ranged from 2.32 µg/mL to 10.10 µg/mL, indicating strong potential for further development as an anticancer agent.

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4c | HepG2 | 10.10 |

Neuropharmacological Effects

The piperazine component of the molecule suggests potential applications in treating neurological disorders. Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant effects.

Mechanism of Action:

The proposed mechanism involves the modulation of serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. Its structural features may enhance its efficacy against various bacterial strains.

Antibacterial Activity:

Compounds similar to this one have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 47.5 µg/mL.

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 11c | Staphylococcus aureus | 32 |

| 11e | Escherichia coli | 47.5 |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with analogs sharing core structural motifs (piperazine-ethanone, fluorophenyl, or heteroaromatic systems) or pharmacological targets.

Table 1: Key Structural and Functional Comparisons

Key Structural and Functional Insights

Piperazine-Ethanone Linker: The ethanone-piperazine motif is a common scaffold in CNS-active compounds. For example, biphenyl-arylpiperazines () leverage this linker for dual dopamine/serotonin receptor modulation, while the target compound’s pyridazine substitution may confer unique selectivity . In contrast, UDO and UDD () use a pyridinyl group instead of pyridazine, retaining CYP51 inhibition but differing in heterocyclic electronics and steric bulk .

Fluorophenyl Substitution: The 4-fluorophenyl group enhances metabolic stability and bioavailability in analogs like the AChE inhibitors () and thieno-pyrimidine derivatives (). Its presence in the target compound suggests similar pharmacokinetic advantages .

Heteroaromatic Systems :

- Pyridazine (target compound) vs. pyrimidine () or triazolo-pyrimidine (): Pyridazine’s electron-deficient nature may influence receptor binding compared to pyrimidine-based analogs. For instance, triazolo-pyrimidine derivatives () exhibit kinase or protease inhibition, highlighting heterocycle-dependent target specificity .

Pharmacological Overlap and Divergence: Antipsychotic Potential: The biphenyl-arylpiperazines () demonstrate that ethanone-linked piperazines can balance D2/5-HT2A receptor affinity. The target compound’s pyridazine moiety may reduce off-target catalepsy risks observed in older antipsychotics . Enzyme Inhibition: UDO’s CYP51 inhibition () suggests the target compound could be repurposed for antiparasitic applications, though pyridazine’s role in enzyme binding requires validation .

Q & A

Q. Methodology :

- Crystallize the compound in a solvent system (e.g., ethanol/water).

- Use a diffractometer (e.g., STOE IPDS 2) with graphite-monochromated Cu-Kα radiation.

- Refine data using software like SHELXL .

What strategies resolve contradictions in reported synthetic yields for piperazine-containing compounds?

Advanced Question

Discrepancies often arise from substituent electronic effects or reaction scalability . To address this:

Control substituent effects : Electron-withdrawing groups on pyridazine (e.g., -F) reduce nucleophilicity, requiring harsher conditions .

Optimize purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity and yield reproducibility .

Scale-up adjustments : Pilot reactions (1–10 mmol) identify bottlenecks (e.g., exothermicity), which are mitigated via slow reagent addition .

How should researchers handle hazards associated with this compound?

Basic Question

Safety protocols include:

Q. Hazard Table :

| Hazard Type | Precautionary Measures | Reference |

|---|---|---|

| Skin Irritation | Nitrile gloves, immediate wash | |

| Respiratory Toxicity | N95 masks, fume hoods |

What analytical techniques confirm purity and structural integrity?

Basic Question

- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .

- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 477.53 [M+H]⁺) .

How do pyridazine ring substituents affect physicochemical properties?

Advanced Question

Q. Substituent Impact Table :

| Substituent | Solubility (mg/mL) | logP | Reference |

|---|---|---|---|

| -H (Parent) | 0.8 | 3.2 | |

| -F | 0.5 | 3.7 | |

| -OCH₃ | 1.2 | 2.9 |

What catalytic systems improve acylation efficiency?

Advanced Question

- Lewis Acid Screening : AlCl₃ outperforms FeCl₃ in Friedel-Crafts reactions due to stronger electrophilic activation (yield: 75% vs. 45%) .

- Microwave Assistance : Reduces reaction time from 12h to 2h with comparable yields (70%) .

How are intermolecular interactions analyzed in crystal structures?

Advanced Question

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.